molecular formula C10H11ClN4 B13932719 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile

1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile

Cat. No.: B13932719
M. Wt: 222.67 g/mol
InChI Key: NEUYMBRXKKFDFR-UHFFFAOYSA-N
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Description

1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a chlorine atom, as well as an azetidine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .

Scientific Research Applications

1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are typically elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile include other pyridine derivatives and azetidine-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

1-[6-(aminomethyl)-5-chloropyridin-3-yl]azetidine-3-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-9-1-8(4-14-10(9)3-13)15-5-7(2-12)6-15/h1,4,7H,3,5-6,13H2

InChI Key

NEUYMBRXKKFDFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=C(N=C2)CN)Cl)C#N

Origin of Product

United States

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